molecular formula C10H21N3O2S B12081429 [1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanamine

[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanamine

Cat. No.: B12081429
M. Wt: 247.36 g/mol
InChI Key: SNKLKUXVKYPGNN-UHFFFAOYSA-N
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Description

[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanamine: is a complex organic compound featuring a piperidine ring substituted with a pyrrolidine sulfonyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanamine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Pyrrolidine Sulfonyl Group: This step involves the sulfonylation of the piperidine ring using pyrrolidine sulfonyl chloride under basic conditions.

    Attachment of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be employed to modify the sulfonyl group or other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Chemistry

In chemistry, [1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions of sulfonyl-containing molecules with biological targets. It may serve as a probe to investigate enzyme activity or receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of [1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperidine and methanamine groups contribute to binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    [1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanol: This compound differs by having a hydroxyl group instead of a methanamine group.

    [1-(Pyrrolidine-1-sulfonyl)piperidin-4-one]: This compound features a ketone group in place of the methanamine group.

Uniqueness

[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanamine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can harness its potential in multiple fields, from drug discovery to industrial chemistry.

Properties

Molecular Formula

C10H21N3O2S

Molecular Weight

247.36 g/mol

IUPAC Name

(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)methanamine

InChI

InChI=1S/C10H21N3O2S/c11-9-10-3-7-13(8-4-10)16(14,15)12-5-1-2-6-12/h10H,1-9,11H2

InChI Key

SNKLKUXVKYPGNN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)N2CCC(CC2)CN

Origin of Product

United States

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